molecular formula C5H7ClN2O B2775900 (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol CAS No. 1378491-01-0

(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B2775900
CAS No.: 1378491-01-0
M. Wt: 146.57
InChI Key: CVFKGUGTNUCDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-3,5-dichloropyrazole with formaldehyde under basic conditions to yield the desired compound . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of (5-chloro-1-methyl-1H-pyrazol-4-yl)carboxylic acid.

    Reduction: Formation of 1-methyl-4-hydroxymethylpyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol: Similar structure but with an additional methyl group at the 3-position.

    (5-chloro-1-methyl-1H-pyrazol-4-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    (5-chloro-1-methyl-1H-pyrazol-4-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.

Uniqueness

(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis

Properties

IUPAC Name

(5-chloro-1-methylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFKGUGTNUCDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.